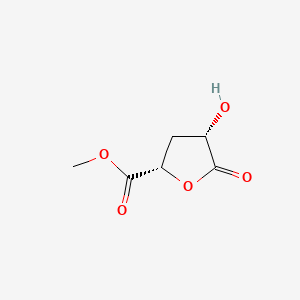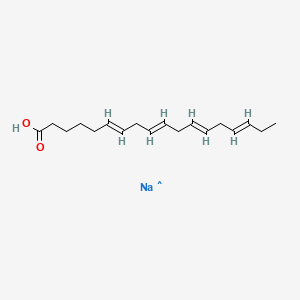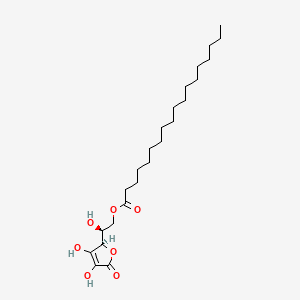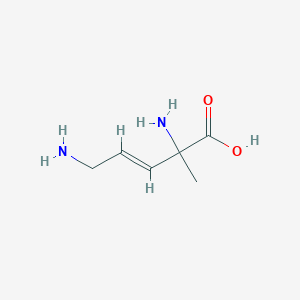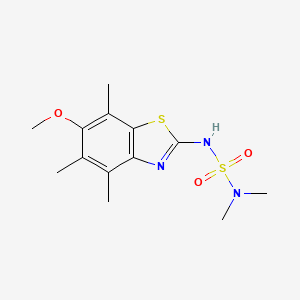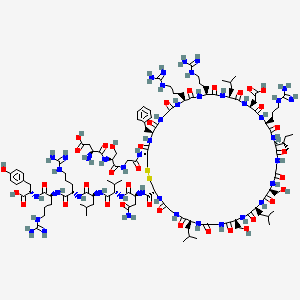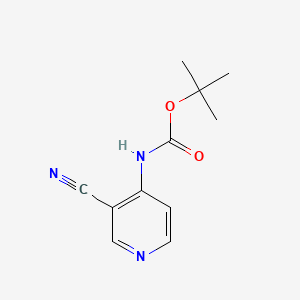
Tert-butyl (3-cyanopyridin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-cyanopyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry. The InChI code for this compound is 1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h4-5,7H,1-3H3,(H,13,14,15) .Physical And Chemical Properties Analysis
This compound is stored at refrigerated temperatures . The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate of Related Compounds
Studies on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share structural similarities with tert-butyl compounds, highlight the widespread presence of these chemicals in various environmental matrices. Such compounds have been detected in indoor dust, outdoor air particulates, and water bodies, indicating their broad environmental distribution and potential human exposure pathways through food intake and personal care products. Toxicity studies suggest that some of these compounds may cause hepatic toxicity and have endocrine-disrupting effects, pointing to the need for future research on their environmental behaviors and toxicological impacts (Liu & Mabury, 2020).
Biodegradation and Fate in the Environment
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound structurally related to tert-butyl carbamates, in soil and groundwater reveals the capacity of microorganisms to degrade ETBE under aerobic conditions. The initial degradation step involves hydroxylation by a monooxygenase enzyme, forming various intermediates. While ETBE degradation in soil and groundwater has been observed, the comprehensive understanding of its metabolism and the effects of co-contaminants on biodegradation rates remains a subject for future research (Thornton et al., 2020).
Material Science and Membrane Technology
The application of polymer membranes for the purification of fuel additives, such as methyl tert-butyl ether (MTBE), demonstrates the relevance of tert-butyl compounds in material science. Pervaporation, a membrane process, is identified as highly effective for separating organic mixtures, including azeotropic methanol/MTBE mixtures. This review emphasizes the importance of understanding transport properties of various polymer materials, including poly(vinyl alcohol) and cellulose acetate, for optimizing the separation process and enhancing the efficiency of fuel additive production (Pulyalina et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-cyanopyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h4-5,7H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBXRNXUXJRXTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178342 |
Source


|
| Record name | Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116799-24-7 |
Source


|
| Record name | Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116799-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

